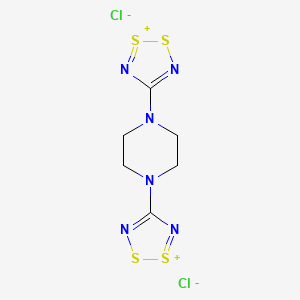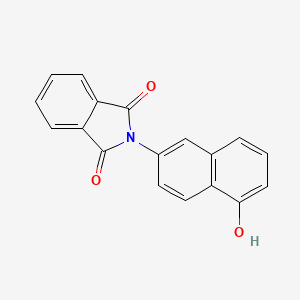
2-(5-Hydroxynaphthalen-2-yl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Hydroxynaphthalen-2-yl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an isoindoline-1,3-dione core with a hydroxynaphthyl group attached to it, making it a unique and interesting molecule for various applications.
Métodos De Preparación
The synthesis of 2-(5-Hydroxynaphthalen-2-yl)isoindoline-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of phthalic anhydride with an appropriate amine derivative, followed by cyclization to form the isoindoline-1,3-dione core. The hydroxynaphthyl group can be introduced through a subsequent reaction with a suitable naphthol derivative under specific conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2-(5-Hydroxynaphthalen-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl groups in the isoindoline-1,3-dione core can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a naphthoquinone derivative, while reduction of the carbonyl groups may produce a dihydroisoindoline derivative .
Aplicaciones Científicas De Investigación
2-(5-Hydroxynaphthalen-2-yl)isoindoline-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer agent, anticonvulsant, and neuroprotective compound .
In the pharmaceutical industry, derivatives of isoindoline-1,3-dione are explored for their potential to modulate various biological targets, including enzymes and receptors. This compound’s unique structure allows it to interact with multiple molecular targets, making it a valuable scaffold for drug discovery .
Mecanismo De Acción
The mechanism of action of 2-(5-Hydroxynaphthalen-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
2-(5-Hydroxynaphthalen-2-yl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as thalidomide and lenalidomide. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications .
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: An analog of thalidomide with enhanced anticancer activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
214628-92-9 |
|---|---|
Fórmula molecular |
C18H11NO3 |
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
2-(5-hydroxynaphthalen-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H11NO3/c20-16-7-3-4-11-10-12(8-9-13(11)16)19-17(21)14-5-1-2-6-15(14)18(19)22/h1-10,20H |
Clave InChI |
VTUIBBSXORYNLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)C(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


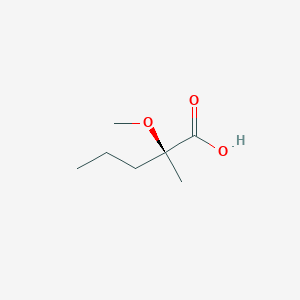
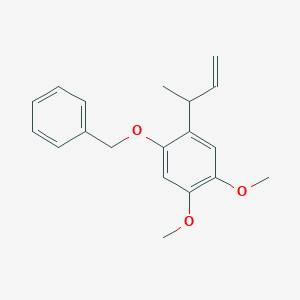
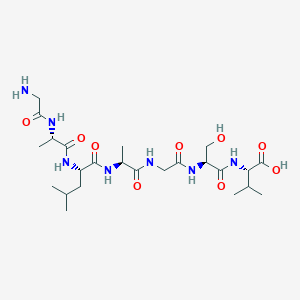
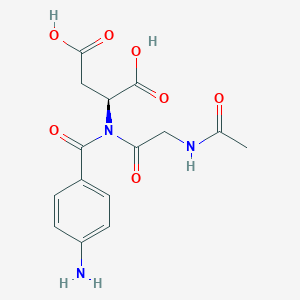
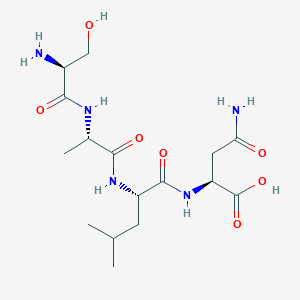
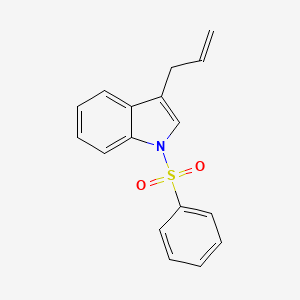
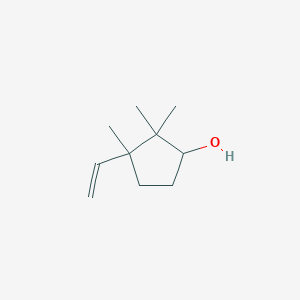
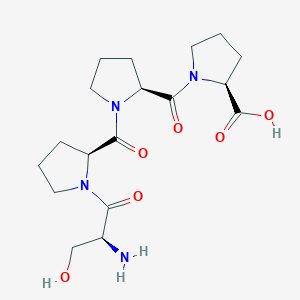
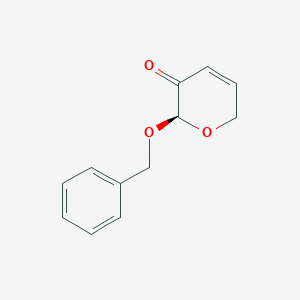

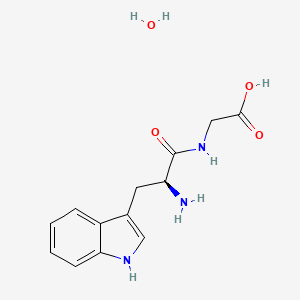
![Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14254277.png)
